molecular formula C8H7BrO3 B1201981 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone CAS No. 25015-91-2

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

Cat. No.: B1201981
CAS No.: 25015-91-2
M. Wt: 231.04 g/mol
InChI Key: WFEMTEHSSHUKAD-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of two hydroxyl groups on the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone can be synthesized through the bromination of 2,5-dihydroxyacetophenone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Types of Reactions:

    Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone involves its interaction with biological molecules through its reactive bromine and hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

  • 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone
  • 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone

Comparison: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-bromo-1-(2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEMTEHSSHUKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179714
Record name 1-(2,5-Dihydroxyphenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25015-91-2
Record name 1-(2,5-Dihydroxyphenyl)-2-bromoethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,5-Dihydroxyphenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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